REACTION_CXSMILES
|
C1(S(N2C3=NC=C([N+]([O-])=O)C(Cl)=C3C=C2)(=O)=[O:8])C=CC=CC=1.[CH2:23]([N:30]1CC[CH:33]([NH2:36])[C:32]([F:38])(F)[CH2:31]1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(N([CH:45]([CH3:47])C)CC)(C)C>CC(O)C>[F:38][C:32]1[CH:33]=[N:36][CH:45]=[CH:47][C:31]=1[NH:30][C:23](=[O:8])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)N)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=CC1NC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 240.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |